![molecular formula C26H24N2 B1601067 N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 78888-06-9](/img/structure/B1601067.png)

N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine

Vue d'ensemble

Description

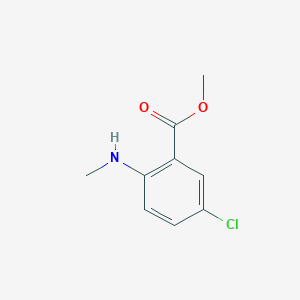

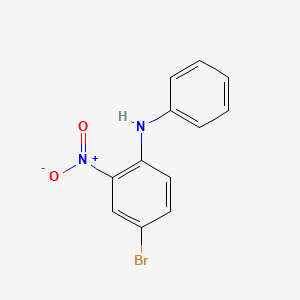

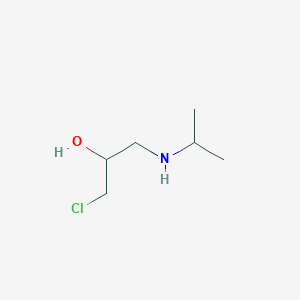

“N4,N4’-Di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine” is a chemical compound. It is related to the tolyl group, which is a functional group related to toluene . The tolyl group has the general formula CH3C6H4−R, where the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .

Molecular Structure Analysis

The molecular structure of “N4,N4’-Di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine” is complex. It contains a total of 79 bonds, including 46 non-H bonds, 37 multiple bonds, 7 rotatable bonds, 1 double bond, and 36 aromatic bonds .Applications De Recherche Scientifique

Solar Energy Conversion

This compound has been used in the development of perovskite/silicon tandem solar cells . These solar cells have achieved a certified power conversion efficiency of 31.25% , exceeding the theoretical efficiency limit of traditional silicon solar cells . The compound plays a crucial role in regulating the perovskite crystallization process and alleviating recombination losses .

Synthesis of Anilines

The compound is a type of aniline, which are widely used in the synthesis of dyes, drugs, and other organic compounds . Anilines can be synthesized through various methods, including direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .

Chemical Research

The compound is available for scientific research and can be purchased from chemical suppliers . It’s used in various chemical reactions and studies due to its unique chemical structure .

Synthesis of Triarylmethanes

Aniline-based compounds like this one have been used in the synthesis of triarylmethanes . Triarylmethanes are a class of organic compounds with a wide range of applications, including dyes, pharmaceuticals, and organic light-emitting diodes (OLEDs) .

Interface Passivation

The compound has been used in interface passivation, a process that reduces the recombination of charge carriers and improves the efficiency of devices like solar cells .

Material Science

Due to its unique properties, the compound can be used in material science for the development of new materials with improved characteristics .

Mécanisme D'action

Target of Action

It is known that this compound is electron-rich and is typically used as a hole transport or hole injection layer material in oled and perovskite solar cell devices .

Mode of Action

The compound interacts with its targets by facilitating the transport of holes (positive charges) in organic electronic devices . This is due to its electron-rich nature, which allows it to donate electrons and create ‘holes’ that can move through the device .

Biochemical Pathways

In the context of organic electronics, the compound plays a crucial role in the pathway of charge transport, particularly the transport of holes .

Pharmacokinetics

This is likely because the compound is primarily used in the field of organic electronics rather than in a biological context .

Result of Action

The result of the compound’s action is the efficient transport of holes in organic electronic devices . This can enhance the performance of devices such as OLEDs and perovskite solar cells .

Propriétés

IUPAC Name |

3-methyl-N-[4-[4-(3-methylanilino)phenyl]phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2/c1-19-5-3-7-25(17-19)27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-26-8-4-6-20(2)18-26/h3-18,27-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKCIMOQGCARHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550622 | |

| Record name | N~4~,N~4'~-Bis(3-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine | |

CAS RN |

78888-06-9 | |

| Record name | N~4~,N~4'~-Bis(3-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

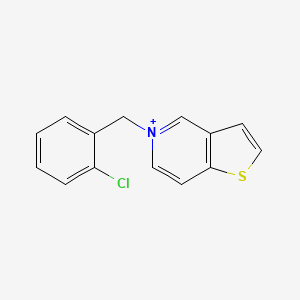

![3-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1600986.png)